molecular formula C17H22N2O2 B1444565 tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate CAS No. 1270367-30-0

tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate

Cat. No.: B1444565
CAS No.: 1270367-30-0
M. Wt: 286.37 g/mol
InChI Key: GPXKIJMETNRECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate: is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a naphthyl-ethylamine moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Chemical Reactions Analysis

tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and specific temperatures to optimize the reaction yields .

Scientific Research Applications

tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The naphthyl group provides hydrophobic interactions, while the amino and carbamate groups can form hydrogen bonds with target molecules .

Biological Activity

tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate is a chemical compound notable for its potential biological activities. With the molecular formula C17H22N2O2C_{17}H_{22}N_{2}O_{2} and a molecular weight of 286.37 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and biochemistry. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-amino-2-(naphthalen-2-yl)ethanol. This reaction is generally facilitated by a base such as diisopropylethylamine (DiPEA) in a solvent like dichloromethane (DCM) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The naphthyl group enhances hydrophobic interactions, while the amino and carbamate groups facilitate hydrogen bonding with proteins or enzymes. This interaction can modulate enzymatic activity and influence various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies on related compounds have shown that similar structures can inhibit branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism and are implicated in various cancers .

Case Studies

  • Inhibition Studies : A study involving BCAT inhibitors highlighted the structural similarities between this compound and potent inhibitors that demonstrated significant cellular activity against cancer cell lines .
    CompoundIC50 (µM)Target
    BAY-0690.56BCAT1
    This compoundTBDTBD
    (Note: TBD = To Be Determined)

Structural Comparison

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure Description
tert-butyl N-[2-(prop-2-enamido)ethyl]carbamateContains a prop-2-enamido group instead of naphthyl
tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamateFeatures an aminoethoxy group, increasing hydrophilicity

The presence of the naphthyl group in this compound contributes significantly to its hydrophobic properties, influencing its interactions with biological targets .

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As an intermediate in synthesizing pharmaceutical compounds.
  • Biochemical Studies : Utilized in studying enzyme mechanisms and protein-ligand interactions.
  • Material Science : Employed in producing specialty chemicals and materials .

Properties

IUPAC Name

tert-butyl N-(2-amino-2-naphthalen-2-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-15(18)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXKIJMETNRECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate
Reactant of Route 5
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.